Product packaging for (2R)-2-Ethyl-1,1-dimethylcyclobutane(Cat. No.:CAS No. 61362-42-3)

(2R)-2-Ethyl-1,1-dimethylcyclobutane

Cat. No.: B14590850
CAS No.: 61362-42-3
M. Wt: 112.21 g/mol
InChI Key: GKNNBFZYPNYURV-SSDOTTSWSA-N
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Description

(2R)-2-Ethyl-1,1-dimethylcyclobutane is a chiral, organic compound with the molecular formula C8H16, belonging to the class of substituted cyclobutanes . Its structure features a four-membered cyclobutane ring with two methyl groups on one carbon and an ethyl group on an adjacent chiral carbon center, which has the specific (R) configuration . This defined stereochemistry makes it a valuable non-polar, chiral building block in synthetic organic chemistry. Researchers can utilize this compound in the synthesis of more complex, stereochemically defined molecules for applications in pharmaceutical research and materials science. The presence of the quaternary carbon atom (bearing the two methyl groups) and the adjacent chiral center presents interesting steric and electronic considerations for reaction design and stereochemical outcomes . Like all chiral building blocks, it is essential for investigating structure-activity relationships and for the asymmetric synthesis of novel organic targets. This product is intended for research purposes only and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B14590850 (2R)-2-Ethyl-1,1-dimethylcyclobutane CAS No. 61362-42-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61362-42-3

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(2R)-2-ethyl-1,1-dimethylcyclobutane

InChI

InChI=1S/C8H16/c1-4-7-5-6-8(7,2)3/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

GKNNBFZYPNYURV-SSDOTTSWSA-N

Isomeric SMILES

CC[C@@H]1CCC1(C)C

Canonical SMILES

CCC1CCC1(C)C

Origin of Product

United States

Synthetic Methodologies for 2r 2 Ethyl 1,1 Dimethylcyclobutane and Chiral Cyclobutane Analogs

Stereoselective and Enantioselective Synthesis Approaches

Achieving control over the stereochemistry of cyclobutane (B1203170) derivatives is paramount for their application in various fields. Several strategies have been developed to introduce chirality and control the spatial arrangement of substituents on the cyclobutane core.

Chiral Auxiliaries and Chiral Pool Strategies for Cyclobutane Construction

One effective method for inducing stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to direct a chemical reaction towards the formation of a specific stereoisomer. After the desired transformation, the auxiliary is removed, having served its purpose of transferring its chirality to the product. For instance, chiral auxiliaries have been employed in cycloaddition reactions to control the facial selectivity of the approach of the reacting partners, thereby dictating the stereochemistry of the newly formed stereocenters in the cyclobutane ring. wikipedia.org

The "chiral pool" strategy leverages naturally occurring chiral molecules as starting materials. This approach takes advantage of the inherent chirality of compounds like terpenes, amino acids, and sugars to synthesize more complex chiral molecules. For example, (-)-α-pinene, a readily available monoterpene, has been utilized as a chiral precursor for the synthesis of various polyfunctionalized cyclobutane derivatives. researchgate.net Oxidative cleavage of (-)-α-pinene can yield (-)-cis-pinonic acid, which serves as a versatile chiral building block for the stereoselective synthesis of other cyclobutane-containing molecules. researchgate.net

StrategyDescriptionExample
Chiral Auxiliaries Temporary incorporation of a chiral molecule to control stereochemical outcome. wikipedia.orgUse of oxazolidinones in asymmetric aldol (B89426) reactions to set stereocenters.
Chiral Pool Utilization of naturally abundant chiral molecules as starting materials.Synthesis of chiral cyclobutane synthons from (-)-α-pinene. researchgate.net

Asymmetric Catalysis in Four-Membered Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclobutanes. nih.govresearchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Various catalytic systems have been developed for the construction of four-membered rings.

Rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes represents a modular entry to functionalized chiral cyclobutanes. nih.gov This reaction proceeds through the asymmetric addition of a rhodium-hydride species to the cyclobutene (B1205218), followed by a carbon-carbon bond-forming reductive elimination. nih.gov Similarly, cobalt-catalyzed reductive coupling of unactivated cyclobutenes and aldehydes provides access to densely functionalized enantioenriched cyclobutanes. researchgate.net

Recent advancements have also seen the development of cascade reactions, where an asymmetric allylic etherification is followed by a visible-light-induced [2+2] cycloaddition, catalyzed by iridium complexes, to produce enantioenriched oxa- nih.govnih.gov-bicyclic heptanes. chemistryviews.org This method is notable for its operational simplicity and broad substrate scope. chemistryviews.org

Catalyst SystemReaction TypeProduct ClassEnantioselectivity
Rhodium / Chiral LigandAsymmetric HydroacylationAcylated CyclobutanesHigh
Cobalt / Chiral PhosphineReductive CouplingFunctionalized Cyclobutanes>99.5:0.5 er
Iridium / Chiral PhosphoramiditeAllylic Etherification / [2+2] PhotocycloadditionOxa- nih.govnih.gov-bicyclic heptanesExcellent

Enantiodivergent and Diastereodivergent Synthetic Routes to Chiral Cyclobutanes

Enantiodivergent synthesis allows for the selective formation of either enantiomer of a product from a common starting material by simply changing the catalyst or reaction conditions. This is a highly desirable strategy as it provides access to both mirror-image forms of a chiral molecule, which can be crucial for studying their biological activities. Engineered carbene transferases have been developed for the highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates, a strategy that could be conceptually extended to cyclobutane systems. rsc.org

Diastereodivergent synthesis focuses on controlling the formation of multiple diastereomers. For instance, in the context of cyclobutane synthesis, controlling the relative stereochemistry of multiple substituents is critical. The stereoselective reduction of 3-substituted-2,2-dichlorocyclobutanones yields exclusively cis-3-substituted cyclobutanols, which can then undergo a stereoselective Favorskii rearrangement to produce cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes. researchgate.net While this example leads to cyclopropanes, the initial stereocontrol in the cyclobutane ring is a key demonstration of diastereoselectivity.

Cycloaddition Reactions in the Formation of Substituted Cyclobutanes

Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most powerful and widely used methods for the construction of four-membered rings. nih.govnih.gov

[2+2] Cycloadditions for Carbocyclic Ring Synthesis

The [2+2] cycloaddition involves the joining of two unsaturated molecules, typically alkenes or alkynes, to form a four-membered ring. nih.govnih.gov This reaction can be initiated by heat or light (photochemical [2+2] cycloaddition). rsc.orglibretexts.org These reactions provide a direct and atom-economical route to cyclobutane derivatives. nih.govresearchgate.net

A variety of substrates can participate in [2+2] cycloadditions, including the reaction of terminal alkenes with allenoates to synthesize 1,3-substituted cyclobutanes. nih.govacs.org This method is advantageous due to its high yields and robust reaction conditions. nih.govacs.org Furthermore, intramolecular [2+2] cycloadditions of allenes with alkenes are a versatile method for synthesizing rigid bicyclic frameworks containing a cyclobutane ring. nih.gov

Thermally initiated [2+2] cycloadditions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. While a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden, stepwise mechanisms involving diradical or zwitterionic intermediates can occur. rsc.org

An important class of thermal [2+2] cycloadditions involves ketenes or keteniminium ions reacting with olefins. nih.govnih.govlibretexts.org These reactions are often highly stereoselective and provide a reliable route to cyclobutanones, which can be further functionalized. nih.govnih.gov For example, a thermal enamine [2+2] cyclization between an enamine and an electron-deficient Michael acceptor alkene can lead to trans-substituted cyclobutanes as the major product. nih.gov Another example is the thermal [2+2] cycloaddition between vinyl boronates and in situ-generated keteniminium salts to produce borylated cyclobutanes. rsc.org

Harnessing ring strain can also drive thermally forbidden [2+2] cycloadditions. rsc.org For instance, a highly strained trans-cycloheptene intermediate, generated via an iridium-based photocatalyst, can undergo a thermal [2+2] cycloaddition with various cycloalkene substrates with excellent stereoselectivity. rsc.org

ReactantsConditionsProduct
Enamine + Michael AcceptorThermaltrans-Substituted Cyclobutane
Vinyl Boronate + Keteniminium SaltThermalBorylated Cyclobutane
trans-Cycloheptene + CycloalkeneThermal (strain-driven)Fused Bicyclic Cyclobutane
Photochemical [2+2] Cycloadditions and Photoinduced Electron Transfer (PET) Catalysis

Photochemical [2+2] cycloaddition is one of the most direct and frequently utilized methods for synthesizing cyclobutane rings. acs.orgacs.org This approach involves the reaction of two olefin units, where at least one is promoted to an electronically excited state by UV or visible light, to form two new single bonds. acs.org Achieving enantioselectivity in these reactions has been a long-standing challenge, primarily due to competitive racemic background reactions from direct photoexcitation of the substrate. nih.gov

Modern strategies often employ a dual-catalyst system to overcome this issue. nih.govresearchgate.net This typically involves a visible-light-absorbing photosensitizer (e.g., ruthenium or iridium complexes) and a separate chiral catalyst, such as a Lewis acid or a Brønsted acid, that does not absorb light but controls the stereochemical outcome. nih.govresearchgate.netrsc.org The photosensitizer absorbs light and transfers its energy to the substrate, which is bound within a chiral environment created by the co-catalyst, thus directing the stereoselective formation of the cyclobutane product. nih.govresearchgate.net For instance, a dual-catalyst system combining Ru(bpy)32+ with a chiral Lewis acid has been shown to effectively promote enantioselective [2+2] cycloadditions of α,β-unsaturated ketones. nih.gov

Photoinduced Electron Transfer (PET) represents another powerful mechanism for initiating [2+2] cycloadditions. acs.orgwikipedia.orgnih.gov In a PET process, an excited-state photosensitizer engages in single-electron transfer with a substrate, generating a radical ion. wikipedia.orgnih.gov This radical ion can then react with a second alkene to form a cyclobutane ring. nih.govresearchgate.net This method has been successfully applied to the synthesis of cyclobutane lignans (B1203133) from oxygenated styrenes, demonstrating complete regiocontrol. nih.gov The use of organic cyanoarene photocatalysts has also enabled the [2+2] cycloaddition of electron-deficient styrenes, a class of substrates typically challenging for other photochemical methods. chemrxiv.org

Table 1: Examples of Photocatalytic [2+2] Cycloadditions This table is interactive. Column headers can be clicked to sort the data.

Catalyst System Reactants Product Type Key Features
Ru(bpy)32+ / Chiral Lewis Acid α,β-Unsaturated Ketone + Olefin Chiral Cyclobutane Dual-catalysis eliminates racemic background reaction. nih.gov
Chiral Phosphoramide Organocatalyst Eniminium Ion + Olefin trans-cis Cyclobutane Organocatalyst acts as chromophore activator. researchgate.net
Organic Cyanoarene Photocatalyst Electron-Deficient Styrenes Substituted Cyclobutane Effective for both homo- and intramolecular cycloadditions. chemrxiv.org
Lewis Acid Catalyzed [2+2] Cycloadditions

Lewis acid catalysis provides a powerful non-photochemical alternative for promoting [2+2] cycloadditions, particularly for reactions involving electron-deficient partners like allenes or ketenes with alkenes. nih.govacs.org The coordination of a Lewis acid to a carbonyl group or other Lewis basic site on one of the reactants lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the cycloaddition. nih.govacs.org

The use of chiral Lewis acids enables enantioselective variants of these reactions. nih.govresearchgate.net For example, chiral oxazaborolidines have been successfully employed to catalyze the cycloaddition of allenoates with alkenes, affording a broad range of chiral cyclobutanes. nih.govacs.org These reactions often proceed through a concerted, asynchronous transition state, which allows for the stereochemical information from the starting alkene (i.e., Z or E geometry) to be transferred to the cyclobutane product. nih.govacs.org In addition to allenes, Lewis acids like EtAlCl2 have been used stoichiometrically to promote ketene-alkene cycloadditions, offering improved reactivity and diastereoselectivity compared to thermal conditions. nih.govacs.org A combined Lewis acid system, such as In(tfacac)3-TMSBr, has been shown to catalyze the selective [2+2] cycloaddition of aryl alkynes with acrylates, yielding cyclobutenes that can be subsequently hydrogenated to cyclobutanes. organic-chemistry.org

Table 2: Lewis Acid Catalyzed [2+2] Cycloadditions for Cyclobutane Synthesis This table is interactive. Column headers can be clicked to sort the data.

Lewis Acid / Catalyst Reactants Product Type Yield / Selectivity
Chiral Oxazaborolidines Allenoates + Alkenes Chiral Methylene (B1212753) Cyclobutanes High enantioselectivity. nih.govacs.org
EtAlCl2 (stoichiometric) Ketenes + Alkenes Substituted Cyclobutanones Increased yield and diastereoselectivity. nih.govacs.org
In(tfacac)3-TMSBr Aryl Alkynes + Acrylates Cyclobutenes (Cyclobutane precursors) High chemo- and stereoselectivity. organic-chemistry.org
Organocatalyzed [2+2] Cycloadditions

Organocatalysis has emerged as a powerful platform for enantioselective synthesis, including the formation of chiral cyclobutanes via [2+2] cycloadditions. nih.govacs.orgresearchgate.netmdpi.comacs.org This strategy utilizes small, chiral organic molecules to catalyze reactions, often by forming transient, reactive intermediates. A common approach involves the reaction of an α,β-unsaturated aldehyde or ketone with a chiral secondary amine (e.g., a proline derivative) to form a chiral iminium ion. This activation lowers the LUMO of the enone system, facilitating its reaction with an alkene.

Alternatively, chiral tertiary amine catalysts, such as quinidine (B1679956) derivatives, have been used to catalyze the [2+2] cycloaddition of ketimines and allenoates. nih.govacs.org In these reactions, the catalyst activates the allenoate, which then undergoes a regioselective cycloaddition with the imine to produce functionalized azetidines or related four-membered rings with high enantioselectivity. nih.govacs.org Chiral phosphoric acids have also been reported as effective catalysts for stereoselective [2+2] photodimerization reactions. rsc.org The success of organocatalysis lies in the ability to create a well-defined chiral environment around the reacting partners, effectively guiding the stereochemical course of the cycloaddition. nih.govacs.org

Intramolecular Cycloaddition Strategies

Intramolecular [2+2] cycloadditions, where the two reacting alkene moieties are tethered within the same molecule, provide a robust strategy for the synthesis of bicyclic and polycyclic systems containing a cyclobutane ring. acs.orgharvard.eduacs.orgkib.ac.cn This approach offers significant advantages in terms of controlling regioselectivity and can often be more efficient than its intermolecular counterpart due to favorable entropic factors.

These reactions can be initiated photochemically, thermally, or through catalysis. acs.orgharvard.edukib.ac.cn For instance, the intramolecular [2+2] photocycloaddition of diolefins has been used to construct complex molecular architectures, such as cage compounds and bridged cyclophanes. acs.org In one example, a tandem reaction involving the ring-opening of a thiazoline (B8809763) with propargyl bromide led to the in situ formation of an allene, which then underwent an intramolecular [2+2] cycloaddition with a tethered α,β-unsaturated ester to yield cyclobutane-fused thiazolino-2-pyridones. acs.org Keteniminium salts, generated from chiral pyrrolidine (B122466) amides, can also undergo thermal intramolecular [2+2] cycloadditions with tethered olefins to produce cyclobutanones with excellent stereocontrol. harvard.edu

Ring Contraction Reactions for Cyclobutane Formation

Beyond cycloaddition strategies, ring contraction reactions offer an alternative and powerful pathway to strained four-membered rings from more readily available five- or six-membered precursors. nih.govacs.orgchemistryviews.org These methods often involve the extrusion of a small molecule, such as nitrogen or carbon monoxide, to induce the formation of the cyclobutane core.

Pyrrolidine Ring Contraction via Nitrogen Extrusion

A notable ring contraction method involves the conversion of substituted pyrrolidines into cyclobutanes. ntu.ac.uknih.govacs.orgnih.govacs.org This transformation is mediated by the extrusion of a nitrogen atom from a reactive 1,1-diazene (isodiazene) intermediate. nih.govacs.orgacs.org The process is typically initiated by treating the pyrrolidine with a nitrogen transfer reagent, such as an in situ generated iodonitrene species, to form the 1,1-diazene. acs.orgnih.govacs.org

This diazene (B1210634) intermediate is unstable and readily extrudes molecular nitrogen (N2), generating a short-lived 1,4-biradical species. nih.govacs.orgacs.org The subsequent rapid collapse of this singlet biradical through C-C bond formation yields the cyclobutane ring. acs.orgacs.org A key feature of this method is its stereospecificity; the stereochemical information present in the starting pyrrolidine is often transferred with high fidelity to the cyclobutane product. acs.orgnih.gov This stereoretentive pathway makes the method highly valuable for synthesizing enantiopure cyclobutanes from the large pool of available chiral pyrrolidines. nih.gov

Wolff Rearrangement and Oxidative Pinacol Rearrangement Analogs

The Wolff rearrangement is a classic reaction that converts an α-diazocarbonyl compound into a ketene (B1206846) through the extrusion of dinitrogen and a concomitant 1,2-rearrangement. wikipedia.orgorganic-chemistry.orgyoutube.com When the α-diazo ketone is part of a cyclic system, this rearrangement results in a ring-contracted product. wikipedia.orgyoutube.com For example, the Wolff rearrangement of a five-membered cyclic α-diazo ketone can produce a four-membered cyclobutane-derived ketene. This ketene intermediate can then be trapped by various nucleophiles (e.g., water, alcohols) to yield cyclobutane carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org The rearrangement can be induced thermally, photochemically, or with transition metal catalysts. wikipedia.orgorganic-chemistry.org

While the classic Pinacol rearrangement involves the acid-catalyzed conversion of a 1,2-diol to a ketone, often with skeletal rearrangement, analogous transformations have been documented as synthetic routes to cyclobutanes. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Oxidative pinacol-type rearrangements can serve as a method for ring contraction. For instance, the oxidative cleavage and rearrangement of certain cyclic diols can lead to the formation of a smaller ring system, including cyclobutanes, although this is less common than the Wolff rearrangement for this specific purpose. acs.org These methods highlight the versatility of rearrangement reactions in constructing strained ring systems. acs.orgresearchgate.net

Directed Functionalization and Coupling Strategies

The construction of polysubstituted cyclobutanes often relies on the precise and controlled addition of functional groups to a pre-formed or concurrently forming cyclobutane core. Directed functionalization and coupling reactions are pivotal in achieving the desired substitution patterns and stereochemistry.

Grignard and Amide Coupling Reactions for Polysubstituted Cyclobutanes

Grignard reactions and amide bond forming couplings are fundamental tools for elaborating cyclobutane scaffolds. Research has demonstrated the development of synthetic routes that utilize these reactions to create libraries of novel 1,1,3-trisubstituted cyclobutane compounds. researchgate.net In a typical sequence, a cyclobutane core bearing a carboxylic acid and other substituents can be activated and coupled with various amines to form a diverse set of amides. This modular approach allows for the introduction of a wide range of alkyl and aryl groups. researchgate.net

The choice of amide coupling reagent is critical for optimizing reaction efficiency and simplifying purification. Different reagents can lead to significant variations in yield and product purity. For instance, comparisons between common coupling agents have been explored to identify the most suitable conditions for producing trifunctionalized cyclobutane molecules. adelaide.edu.au

Grignard reagents offer a powerful method for introducing carbon-based substituents. nih.gov For example, the reaction of a Grignard reagent with a ketone on a cyclobutane ring can generate a tertiary alcohol, which can be a precursor for further derivatization. Similarly, reacting a Grignard reagent with a Weinreb amide installed on a cyclobutane ring can yield a ketone, providing a versatile handle for subsequent transformations. nih.govresearchgate.net This two-step approach employing both Grignard and amide coupling reactions facilitates the stereocontrolled synthesis of a library of compounds featuring alcohol, amide, alkyl, and aryl substituents around the cyclobutane core. researchgate.net

Table 1: Comparison of Amide Coupling Reagents in Cyclobutane Synthesis This table is generated based on findings related to the synthesis of multi-substituted cyclobutanes.

Coupling Reagent Common Name Typical Yield Observations
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate HBTU 48.4% Can produce multiple crystal forms (e.g., powder and rods), potentially complicating purification. adelaide.edu.au

Radical Cyclization Approaches

Radical cyclization has emerged as a powerful strategy for constructing strained ring systems, including highly substituted cyclobutanes. nih.gov These methods are particularly valuable for creating congested stereocenters that are difficult to access through traditional ionic pathways. One advanced approach involves a metal-catalyzed hydrogen atom transfer (MHAT)-initiated radical cyclization to build the cyclobutane ring within complex natural product skeletons. nih.gov This strategy contrasts with conventional methods like [2+2] cycloadditions or ring contractions and showcases the utility of radical chemistry in forming challenging C–C bonds. nih.gov

Another modern technique is photoredox-catalyzed cyclobutane synthesis, which proceeds through a deboronative radical addition-polar cyclization cascade. chemistryviews.org In this process, an easily oxidizable arylboronate complex generates a radical that adds to an electron-deficient alkene. The sequence is followed by a single-electron reduction and a polar 4-exo-tet cyclization to close the cyclobutane ring. chemistryviews.org This method is notable for its mild reaction conditions and high tolerance for various functional groups, enabling the synthesis of structurally diverse cyclobutanes from readily available starting materials. chemistryviews.org

Table 2: Overview of Radical Cyclization Strategies for Cyclobutane Synthesis

Method Key Features Mechanism Advantages
MHAT-Initiated Radical Cyclization Used for highly congested and substituted cyclobutane rings. Involves metal-catalyzed hydrogen atom transfer to initiate a radical cascade that forms the strained ring system. nih.gov Effective for complex natural product synthesis where other methods may fail. nih.gov
Photoredox-Catalyzed Cascade Employs visible light and a photocatalyst with alkylboronic esters. A radical addition-polar cyclization cascade involving single-electron transfer events. chemistryviews.org Proceeds under mild conditions with excellent functional group tolerance. chemistryviews.org

Multicomponent Cascade Reactions for Cyclobutane Scaffolds

Multicomponent cascade reactions provide a highly efficient pathway to complex molecular architectures by forming multiple bonds in a single operation from three or more starting materials. nih.gov These strategies are prized for their atom economy and ability to rapidly generate structural diversity. For cyclobutane synthesis, a novel approach merges aldol and Wittig reactions with a visible-light-induced [2+2] cycloaddition. rsc.org This method uses a catalytic amount of an iridium complex to facilitate a triplet-triplet energy transfer to an enone, which is generated in situ, triggering the cycloaddition to form the cyclobutane scaffold with high selectivity. rsc.org

Enantioenriched cyclobutane derivatives can be synthesized via a cascade reaction that combines an Iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] photocycloaddition. nih.gov This process is operationally simple as all catalysts and starting materials are added at once, avoiding the need to isolate intermediates. The method demonstrates a broad substrate scope and produces bicyclic cyclobutane structures in good yields and with excellent enantioselectivities. nih.gov Such cascade reactions are instrumental in building complex tetracyclic scaffolds containing cyclobutane-fused rings, often with exceptional diastereoselectivity.

Derivatization of Precursor Compounds Leading to (2R)-2-Ethyl-1,1-dimethylcyclobutane

While a direct, documented synthesis of this compound is not prominent in the surveyed literature, its structure can be logically assembled through the stereoselective derivatization of known chiral cyclobutane precursors. The synthesis of enantiomerically pure 2-substituted cyclobutanones provides a key entry point to such targets.

A plausible synthetic route could commence with a chiral precursor such as (R)-2-ethylcyclobutanone. The synthesis of such chiral cyclobutanones has been achieved through methods like the titanium-mediated cyclopropanation of optically active α-hydroxy esters, followed by a pinacol-type rearrangement that transfers chirality with high fidelity. rsc.org

Once the (R)-2-ethylcyclobutanone precursor is obtained, the final step is the installation of the gem-dimethyl group at the C1 position. This transformation can be achieved through several established methods. One potential sequence involves a Wittig reaction to convert the carbonyl into an exocyclic methylene group (2-ethyl-1-methylenecyclobutane). Subsequent hydroboration-oxidation would yield the primary alcohol, which could be oxidized to the corresponding aldehyde. Reaction with methylmagnesium bromide, followed by oxidation and a second Grignard addition, could form the tertiary alcohol, which would then require deoxygenation. A more direct route might involve the use of a gem-dimethylating reagent like the Tebbe reagent followed by a specific methylation protocol.

This multi-step derivatization, starting from a well-defined chiral precursor, represents a logical and feasible strategy for the asymmetric synthesis of this compound, leveraging established methodologies for the stereocontrolled functionalization of the cyclobutane ring.

Reaction Mechanisms and Chemical Transformations of 2r 2 Ethyl 1,1 Dimethylcyclobutane and Its Derivatives

Mechanistic Investigations of Cyclobutane-Forming Reactions

The synthesis of the cyclobutane (B1203170) framework is most prominently achieved through [2+2] cycloaddition reactions. nih.govkib.ac.cn The formation of a substituted cyclobutane such as (2R)-2-Ethyl-1,1-dimethylcyclobutane involves the combination of two olefin precursors, for instance, isobutene and 1-butene (B85601). The mechanistic details of these cycloadditions are critical in determining the regiochemistry and stereochemistry of the final product.

The formation of cyclobutanes via [2+2] cycloaddition can proceed through either a concerted or a stepwise mechanism, largely dictated by the reaction conditions and the nature of the reactants.

Concerted Pathways: Under photochemical conditions, the [2+2] cycloaddition is often a concerted process, governed by the Woodward-Hoffmann rules. researchgate.net This pathway involves the suprafacial-suprafacial approach of two alkene molecules where one is in an electronically excited state. However, thermal [2+2] cycloadditions are symmetry-forbidden as concerted reactions. researchgate.net

Stepwise Pathways: In contrast, thermal [2+2] cycloadditions and many catalyzed variants typically proceed through a stepwise mechanism. acs.org This pathway involves the formation of an intermediate, which can be either a zwitterion or a diradical, before the final ring closure occurs. researchgate.net For non-polar alkenes like those that would form this compound, a diradical pathway is generally more probable. The stepwise nature of this mechanism allows for rotation around single bonds in the intermediate, which can lead to a mixture of stereoisomers.

Pathway Mechanism Intermediate Stereochemistry Typical Conditions
Concerted Pericyclic reaction involving a single transition state.NoneStereospecificPhotochemical
Stepwise Formation and subsequent cyclization of an intermediate.Diradical or ZwitterionNot necessarily stereospecific; depends on intermediate lifetime.Thermal, Catalytic

In the context of forming an alkyl-substituted cyclobutane from simple alkenes under thermal conditions, the reaction is thought to proceed via a biradical intermediate. acs.org For the synthesis of 2-Ethyl-1,1-dimethylcyclobutane, the initial C-C bond formation between isobutene and 1-butene would yield a 1,4-diradical.

The stability of this diradical intermediate is a key factor. The substituents on the radical centers influence this stability. The subsequent ring closure of this 1,4-diradical completes the formation of the cyclobutane ring. Because the intermediate has a finite lifetime, rotation around the newly formed C-C single bond can occur before cyclization, which can impact the stereochemical outcome of the reaction. The formation of different stereoisomers is possible, and the final product distribution depends on the relative energies of the rotational conformers and the transition states leading to the cyclized products. The synthesis of group 15 analogues of cyclobutane-1,3-diyls has been explored, highlighting the fundamental nature of biradicals in four-membered ring systems. rsc.org

Ring-Opening Reactions of Cyclobutane Systems

The significant ring strain in cyclobutane rings (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions under various conditions. baranlab.org These reactions are a cornerstone of the synthetic utility of cyclobutanes, providing access to linear butane (B89635) derivatives.

When heated to high temperatures, cyclobutanes can undergo thermal decomposition, or pyrolysis, leading to the cleavage of the four-membered ring. researchgate.netacs.org This process is essentially the reverse of a [2+2] cycloaddition and typically proceeds through a biradical intermediate. For an asymmetrically substituted cyclobutane like this compound, thermal cleavage can theoretically break the ring in two different ways, leading to different sets of alkene products.

Cleavage Path A: Breaking the C1-C2 and C3-C4 bonds would regenerate the starting alkenes: isobutene and 1-butene.

Cleavage Path B: Breaking the C1-C4 and C2-C3 bonds would yield a different pair of alkenes: 2-methyl-2-pentene (B165383) and ethylene.

The preferred pathway is determined by the stability of the diradical intermediate formed upon initial C-C bond scission. Generally, the bond that cleaves is the one that leads to the most stable biradical.

Cleavage Pathway Bonds Broken Resulting Alkenes
Path A C1-C2, C3-C4Isobutene + 1-Butene
Path B C1-C4, C2-C32-Methyl-2-pentene + Ethylene

While simple alkanes are generally unreactive towards acids and bases, the strain in cyclobutanes can facilitate ring-opening under these conditions, particularly if activating functional groups are present. For a simple alkyl-substituted cyclobutane, these reactions are less common and require harsh conditions. However, derivatives of this compound bearing electron-donating or withdrawing groups can be more susceptible. For instance, Lewis acid catalysis can promote the ring-opening of donor-acceptor (D-A) cyclobutanes. researchgate.netnih.gov

The ring-opening of cyclobutanes can also be initiated by nucleophiles or electrophiles, especially in "donor-acceptor" substituted systems where the ring is polarized. chemistryviews.org In these cases, a nucleophile attacks an electron-deficient carbon, or an electrophile attacks an electron-rich center, initiating a ring-opening cascade. For a non-activated alkane like this compound, such reactions are not typical. However, the principles can be applied to its functionalized derivatives. For example, the presence of a carbonyl group on the ring would render the adjacent carbon electrophilic and susceptible to nucleophilic attack, which could lead to ring cleavage. Similarly, radical-initiated ring-opening reactions have been developed for functionalized cyclobutane systems, such as acyl bicyclobutanes, to produce valuable cyclobutene (B1205218) derivatives. nih.govrsc.org

Intramolecular Rearrangements of Cyclobutane Derivatives

The four-membered ring of cyclobutane derivatives is characterized by significant angle and torsional strain. This stored energy can be released through various intramolecular rearrangements, which can be induced thermally, photochemically, or by catalysts. These rearrangements often lead to the formation of more stable acyclic or larger cyclic structures.

Thermal Rearrangements:

Upon heating, substituted cyclobutanes can undergo cleavage of the ring to form a 1,4-diradical intermediate. This diradical can then either revert to the starting material (leading to stereoisomerization), cleave into smaller olefinic fragments, or undergo intramolecular hydrogen transfer or rearrangement to form isomeric products.

For a molecule such as this compound, the thermal decomposition would likely proceed through the cleavage of the most substituted C-C bonds. As a close analogue, the thermal unimolecular decomposition of 1,1,2-trimethylcyclobutane has been studied, providing insight into the expected reaction pathways. The primary decomposition products are formed via a biradical intermediate, leading to a mixture of olefins through fragmentation and isomerization.

Table 1: Predicted Products of Thermal Decomposition of this compound based on Analogous Systems

Product NameChemical FormulaFormation Pathway
IsobutyleneC4H8Fragmentation
1-ButeneC4H8Fragmentation
2-Methyl-2-penteneC6H12Isomerization
3,3-Dimethyl-1-penteneC7H14Isomerization

This table is predictive and based on the known thermal decomposition pathways of similarly substituted cyclobutanes.

Photochemical Rearrangements:

Photochemical activation, particularly through photosensitized reactions, can also induce rearrangements in cyclobutanes. These reactions often proceed via different mechanisms than thermal rearrangements and can lead to different product distributions. One common photochemical reaction is the [2+2] cycloreversion, which is the reverse of the [2+2] photocycloaddition used to form cyclobutanes. This process would lead to the fragmentation of the cyclobutane ring into two olefinic molecules.

Acid-Catalyzed Rearrangements:

In the presence of Lewis or Brønsted acids, substituted cyclobutanes can undergo skeletal rearrangements. These reactions typically proceed through carbocationic intermediates. For a 1,1,2-trialkylsubstituted cyclobutane, acid catalysis could initiate ring expansion to form a more stable cyclopentyl cation, which can then be trapped by a nucleophile or lose a proton to form a cyclopentene. Such rearrangements are synthetically useful and have been observed in the synthesis of natural products containing substituted five-membered rings.

Functional Group Interconversions on the Cyclobutane Core

The functionalization of the this compound core allows for the synthesis of a wide range of derivatives. These transformations include selective oxidation and reduction reactions, as well as halogenation for further synthetic utility.

Oxidation Reactions:

The selective oxidation of C-H bonds in alkanes is a challenging but valuable transformation. In this compound, there are primary, secondary, and tertiary C-H bonds, each with different reactivities. Generally, tertiary C-H bonds are the most reactive towards oxidation. Catalytic systems, for example using ruthenium tetroxide (RuO4), are known to oxidize alkanes. It is expected that oxidation of this compound would preferentially occur at the tertiary C-H bond at the 2-position.

Table 2: Potential Products of Selective Oxidation of this compound

Product NameReagent/CatalystSite of Oxidation
(2R)-2-Ethyl-1,1-dimethylcyclobutanolRuO4 / NaIO4Tertiary C-H at C2
1-((2R)-1,1-Dimethylcyclobutyl)ethanolRuO4 / NaIO4Secondary C-H on ethyl group
(2R)-1-(1,1-Dimethylcyclobutyl)ethanoneStronger oxidizing agentsSecondary C-H on ethyl group

This table presents plausible oxidation products based on known selectivities of C-H oxidation reactions.

Furthermore, if a functional group such as a ketone is introduced onto the cyclobutane ring, a Baeyer-Villiger oxidation can be performed. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone. The regioselectivity of this reaction is dependent on the migratory aptitude of the adjacent carbon atoms.

Reduction Reactions:

While the parent alkane is unreactive towards reduction, functionalized derivatives of this compound can undergo selective reductions. For instance, a ketone derivative can be reduced to the corresponding alcohol. The stereochemical outcome of such a reduction is influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent. Bulky reducing agents will typically approach from the less hindered face of the molecule.

Table 3: Predicted Stereochemical Outcome of the Reduction of a Hypothetical Ketone Derivative

Ketone SubstrateReducing AgentMajor DiastereomerRationale
(1R)-1-Acetyl-2-ethyl-2-methylcyclobutaneNaBH4(1R)-1-((R)-1-Hydroxyethyl)-2-ethyl-2-methylcyclobutaneApproach from the less hindered face
(1R)-1-Acetyl-2-ethyl-2-methylcyclobutaneL-Selectride®(1R)-1-((R)-1-Hydroxyethyl)-2-ethyl-2-methylcyclobutaneHigh stereoselectivity due to bulky reagent

This table is illustrative of the expected diastereoselectivity in the reduction of a hypothetical functionalized derivative.

Halogenation:

The introduction of a halogen atom onto the cyclobutane core provides a versatile handle for further synthetic transformations. Free-radical halogenation is a common method for functionalizing alkanes. The regioselectivity of this reaction is governed by the stability of the resulting radical intermediate, with the order of stability being tertiary > secondary > primary. Therefore, the free-radical bromination of this compound is expected to occur predominantly at the tertiary C-H bond at the 2-position.

Table 4: Predicted Regioselectivity of Free-Radical Bromination

Position of BrominationRadical Intermediate StabilityExpected Major/Minor Product
C2 (tertiary)TertiaryMajor
Ethyl group (secondary)SecondaryMinor
C3 or C4 (secondary)SecondaryMinor
Methyl groups (primary)PrimaryMinor

This table outlines the expected product distribution based on the principles of radical stability.

Derivatization for Further Synthesis:

The resulting alkyl halides are valuable intermediates for a variety of nucleophilic substitution and elimination reactions. These reactions allow for the introduction of a wide range of functional groups, significantly expanding the synthetic utility of the this compound scaffold.

Table 5: Examples of Derivatization of a Halogenated Cyclobutane

Starting MaterialReagentReaction TypeProduct
(2R)-2-Bromo-2-ethyl-1,1-dimethylcyclobutaneNaOHSN1/SN2(2R)-2-Ethyl-1,1-dimethylcyclobutanol
(2R)-2-Bromo-2-ethyl-1,1-dimethylcyclobutaneKCNSN2This compound-2-carbonitrile
(2R)-2-Bromo-2-ethyl-1,1-dimethylcyclobutanet-BuOKE21-Ethyl-2,2-dimethylcyclobut-1-ene

This table provides examples of common synthetic transformations of an alkyl halide derivative.

Stereochemical and Conformational Analysis of 2r 2 Ethyl 1,1 Dimethylcyclobutane

Principles of Stereochemistry in Cyclobutane (B1203170) Systems

Cyclobutane derivatives are fundamental models for understanding stereoisomerism in cyclic compounds. libretexts.org The restricted rotation around the carbon-carbon single bonds of the ring means that substituents can be located on the same side (cis) or opposite sides (trans) of the ring plane, leading to configurational stereoisomers. chemistryschool.netfiveable.me

The absolute configuration of a chiral center is the precise three-dimensional arrangement of its substituents. This is unambiguously described using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orguniroma1.itox.ac.uk For (2R)-2-Ethyl-1,1-dimethylcyclobutane, the chiral center is the carbon atom at position 2 (C2), as it is bonded to four different groups: a hydrogen atom, an ethyl group, the C1 atom of the ring (part of a gem-dimethyl group), and the C3 atom of the ring (a methylene (B1212753) group).

The assignment of the (2R) configuration follows a systematic process:

Priority Assignment: The groups attached to the stereocenter (C2) are ranked based on the atomic number of the atom directly bonded to it. libretexts.orgmyheplus.com

Priority 1: The C3 atom of the ring. Following the ring path, C3 is bonded to two hydrogens and C4.

Priority 2: The C1 atom of the ring. This carbon is bonded to two methyl groups and C4. When comparing the paths from C2 (C2-C1 vs. C2-C3), the C1 atom is attached to two other carbons (from the methyl groups), giving it higher priority than C3, which is attached to one other carbon (C4) and hydrogens.

Priority 3: The ethyl group (-CH₂CH₃). The first carbon of the ethyl group is bonded to another carbon and two hydrogens.

Priority 4: The hydrogen atom (-H), which has the lowest atomic number.

Spatial Orientation: The molecule is oriented so that the lowest priority group (hydrogen) points away from the observer. myheplus.com

Determining Configuration: An arc is drawn from the highest priority group (1) to the second-highest (2) and then to the third-highest (3). For this compound, this arc traces a clockwise direction, leading to the assignment of the 'R' (from the Latin Rectus, for right) configuration. libretexts.org

The determination of absolute configuration experimentally can be achieved through techniques such as X-ray crystallography of a single crystal or by chemical correlation to a compound of known stereochemistry. ox.ac.ukresearchgate.netlibretexts.org

Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. libretexts.org They are broadly classified as enantiomers or diastereomers.

Enantiomers are non-superimposable mirror images of each other. pearson.com The enantiomer of this compound is (2S)-2-Ethyl-1,1-dimethylcyclobutane. All chiral centers in an enantiomer are inverted relative to the original molecule. uniroma1.it

Diastereomers are stereoisomers that are not mirror images of each other. fiveable.mepearson.com This class of isomerism arises in substituted cyclobutanes that contain two or more stereocenters. For instance, if a third substituent, such as a methyl group, were introduced at the C3 position of 2-Ethyl-1,1-dimethylcyclobutane, it would create a second chiral center. The resulting compound, 2-Ethyl-1,1,3-trimethylcyclobutane, could exist as diastereomers. For example, the (2R, 3R) and (2R, 3S) isomers would be diastereomers of each other, exhibiting different physical and chemical properties. These relationships are often described using cis/trans notation to indicate the relative orientation of substituents on the ring. chemistryschool.netchemistryschool.net

Conformational Dynamics of the Cyclobutane Ring

A planar cyclobutane would have internal bond angles of 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain. masterorganicchemistry.com Furthermore, a planar structure would force all adjacent C-H bonds into fully eclipsed conformations, creating high torsional strain. masterorganicchemistry.comlibretexts.org

To alleviate this torsional strain, the cyclobutane ring puckers or folds. libretexts.orgdalalinstitute.com This non-planar conformation, often described as a "butterfly" shape, involves one carbon atom moving out of the plane formed by the other three. masterorganicchemistry.com This puckering reduces the eclipsing interactions between adjacent hydrogen atoms, thereby lowering the torsional strain. libretexts.org However, this relief comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease further to about 88°. libretexts.orgnih.gov The equilibrium geometry is a balance between these opposing strain factors. The degree of puckering is often described by a dihedral angle, which for cyclobutane and its derivatives is typically around 25-35°. libretexts.orgresearchgate.net

The puckered cyclobutane ring is dynamic, undergoing a rapid "ring-flipping" process where one puckered conformation inverts into an equivalent, mirror-image conformation. masterorganicchemistry.com In this process, the atom that was puckered "up" moves "down," and vice versa. This inversion proceeds through a higher-energy planar transition state.

The energy barrier for this ring inversion is relatively low, allowing for rapid interconversion at room temperature. ic.ac.uk For the parent cyclobutane molecule, this barrier has been determined both experimentally and computationally.

Reported Energy Barriers for Ring Inversion of Cyclobutane
Energy Barrier (kcal/mol)Energy Barrier (cm⁻¹)Source
~1.48518 researchgate.net
~1.38482 nih.gov

Note: 1 kcal/mol ≈ 349.75 cm⁻¹

These rapidly interconverting puckered forms are conformational isomers, or conformers. pharmaguideline.com While they are distinct spatial arrangements, the low energy barrier means they cannot be isolated at normal temperatures. pharmaguideline.com

Steric and Electronic Influences of Substituents on Cyclobutane Conformation

The presence of substituents on the cyclobutane ring significantly influences its conformational preferences. In a puckered cyclobutane ring, substituent positions can be classified as either axial (pointing more perpendicular to the general plane of the ring) or equatorial (pointing more outwards from the ring). Similar to cyclohexane (B81311) systems, there is a general preference for bulkier substituents to occupy the more spacious equatorial positions to minimize unfavorable steric interactions. researchgate.netacs.org

In this compound, the conformational equilibrium is dictated by the steric demands of the three alkyl groups:

Electronic Influence: Alkyl groups, such as methyl and ethyl, are electron-donating through an inductive effect. While these electronic effects are generally less dominant than steric factors in determining the conformation of simple alkanes, they can play a role in influencing bond lengths and reactivity. nih.gov

Impact of Ethyl and Gem-Dimethyl Groups on Ring Conformation

The conformation of the cyclobutane ring is a delicate balance between angle strain and torsional strain. Unlike the planar representation often used in two-dimensional drawings, cyclobutane exists in a puckered or "butterfly" conformation to alleviate some of the eclipsing interactions between adjacent hydrogen atoms that would be present in a planar structure. libretexts.org This puckering, however, slightly decreases the internal bond angles from 90° to about 88°, thereby increasing the angle strain. libretexts.org The introduction of substituents on the cyclobutane ring further influences the energetics of this puckered conformation.

In this compound, the presence of both an ethyl group and a gem-dimethyl group at adjacent positions significantly impacts the ring's conformational equilibrium. The gem-dimethyl group, situated at the C1 position, introduces steric bulk. This substitution pattern is known to influence the ring strain. While the Thorpe-Ingold effect suggests that gem-disubstitution can decrease ring strain, computational studies on 1,1-dimethylcyclobutane have indicated that there is no significant enthalpic component of the gem-dimethyl effect as measured by the ring strain energy. figshare.comsiena.edu

The ethyl group at the C2 position, which is a chiral center with an (R)-configuration, introduces further steric demands. The puckered cyclobutane ring can exist in two rapidly interconverting conformations. In these conformations, the substituents can occupy either axial or equatorial-like positions. The substituent at C2, the ethyl group, will preferentially occupy the equatorial position to minimize steric interactions with the adjacent gem-dimethyl group and the rest of the ring.

The interplay between the gem-dimethyl group and the adjacent ethyl group dictates the preferred puckering of the ring. The molecule will adopt a conformation that minimizes the steric repulsion between these bulky groups. This typically results in a puckered conformation where the larger ethyl group occupies a pseudo-equatorial position, thereby reducing non-bonded interactions.

SubstituentPositionEffect on Conformation
gem-DimethylC1Increases steric bulk, influencing the degree of ring puckering.
EthylC2Preferentially occupies a pseudo-equatorial position to minimize steric strain. The (R)-stereochemistry defines its spatial orientation.

Conformational Bias Induced by Substituents in Complex Systems

The principles governing the conformational preferences of this compound are applicable to more complex molecular systems where the cyclobutane moiety is incorporated. The introduction of a cyclobutane ring is a common strategy in medicinal chemistry to create conformationally restricted analogues of more flexible molecules. researchgate.netnih.gov This restriction can lead to enhanced binding affinity for biological targets by reducing the entropic penalty upon binding. nih.gov

Spectroscopic and Advanced Analytical Characterization of 2r 2 Ethyl 1,1 Dimethylcyclobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For (2R)-2-Ethyl-1,1-dimethylcyclobutane, various NMR experiments are employed to confirm its constitution and stereochemistry.

Proton NMR (¹H NMR) for Structure Elucidation and Diastereomeric Ratio Assessment

Proton NMR (¹H NMR) is a primary tool for determining the proton environment in a molecule. The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) of the signals provide a wealth of information about the connectivity of atoms. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the gem-dimethyl groups, and the cyclobutane (B1203170) ring.

The presence of a single chiral center at the C2 position leads to diastereotopicity of the gem-dimethyl groups and the methylene (B1212753) protons of the cyclobutane ring. This means that the two methyl groups attached to C1 are in different chemical environments and are expected to have slightly different chemical shifts. Similarly, the protons on the C3 and C4 carbons of the cyclobutane ring, as well as the methylene protons of the ethyl group, are also diastereotopic and should appear as distinct signals.

In a sample containing a mixture of diastereomers, ¹H NMR can be used to determine the diastereomeric ratio by integrating the signals corresponding to each diastereomer. The relative areas of these signals will be proportional to the abundance of each stereoisomer.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₃ (ethyl)0.85Triplet7.4
CH₃ (gem-dimethyl)0.95Singlet-
CH₃ (gem-dimethyl)1.05Singlet-
CH₂ (ethyl)1.30-1.45Multiplet-
CH₂ (cyclobutane, C3)1.60-1.75Multiplet-
CH (cyclobutane, C2)1.75-1.85Multiplet-
CH₂ (cyclobutane, C4)1.85-2.00Multiplet-

Note: The predicted data is generated using computational algorithms and may differ from experimental values.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. For this compound, with its eight carbon atoms, the ¹³C NMR spectrum is expected to show eight distinct signals, confirming the presence of all carbons and their different chemical environments. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., methyl, methylene, methine, quaternary).

Predicted ¹³C NMR Data for this compound:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C (quaternary, C1)35.0
C (methine, C2)45.0
C (methylene, C3)25.0
C (methylene, C4)30.0
CH₂ (ethyl)28.0
CH₃ (ethyl)12.0
CH₃ (gem-dimethyl)22.0
CH₃ (gem-dimethyl)26.0

Note: The predicted data is generated using computational algorithms and may differ from experimental values.

Advanced NMR Techniques (e.g., COSY, HSQC, NOESY) for Stereochemical Assignments

To unambiguously assign the proton and carbon signals and to determine the stereochemistry of this compound, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and between the methine proton at C2 and the adjacent methylene protons of the ethyl group and the cyclobutane ring. This helps to trace the connectivity of the proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signals of the two diastereotopic methyl groups at C1 would each correlate to a different carbon signal in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of their bonding connectivity. libretexts.orglibretexts.org For this compound, NOESY can reveal the relative orientation of the substituents on the cyclobutane ring. For example, a NOESY correlation between the methine proton at C2 and one of the gem-dimethyl groups would indicate their spatial proximity on the same face of the ring. The absence or presence of specific NOE cross-peaks helps in confirming the '(R)' configuration at the chiral center. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. libretexts.orglibretexts.org For this compound, the molecular formula is C₈H₁₆. The calculated exact mass for this formula can be compared with the experimentally determined mass from HRMS to confirm the elemental composition with high confidence.

Calculated Exact Mass for C₈H₁₆:

Molecular FormulaCalculated Monoisotopic Mass (Da)
C₈H₁₆112.1252

This precise mass measurement helps to distinguish this compound from other compounds that may have the same nominal mass but a different elemental composition. youtube.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a volatile compound like this compound and for separating it from its isomers.

In a GC-MS analysis, the sample is first vaporized and passed through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase coated on the inside of the column. For the separation of enantiomers like (2R)- and (2S)-2-Ethyl-1,1-dimethylcyclobutane, a chiral stationary phase is required. pharmaknowledgeforum.comazom.comgcms.cz This specialized stationary phase interacts differently with the two enantiomers, leading to different retention times and their separation. researchgate.netchromatographyonline.com

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of each component serves as a chemical fingerprint, allowing for its identification. The fragmentation pattern of this compound would be expected to show characteristic losses of alkyl fragments, such as the ethyl group or methyl groups, from the molecular ion. libretexts.orgchemguide.co.uklibretexts.org The mass spectrum, combined with the retention time from the GC, provides a high degree of confidence in the identification and purity assessment of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecular dipole moment. ksu.edu.sa In contrast, Raman spectroscopy is a light-scattering technique that detects vibrations causing a change in the polarizability of the molecule. ksu.edu.sa

Key vibrational modes expected for this compound include:

C-H Stretching: Vibrations from the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituent and the cyclobutane ring typically appear in the 2850-3000 cm⁻¹ region.

C-H Bending: Scissoring, rocking, and wagging vibrations for the CH₂ and CH₃ groups are expected in the 1340-1470 cm⁻¹ range.

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic puckering and breathing modes. researchgate.net These vibrations, along with C-C stretching, are often found in the 800-1200 cm⁻¹ region of the spectrum. dtic.mil The substitution pattern influences the exact frequencies of these modes. dtic.mil

Due to the lack of specific published spectra for this compound, the following table presents expected vibrational frequencies based on data for similar alkyl-substituted cyclobutanes. dtic.milnih.gov

Table 1. Expected Infrared (IR) and Raman Active Vibrational Modes for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Asymmetric/Symmetric StretchingC-H (in CH₃, CH₂)2850 - 3000StrongStrong
Scissoring/BendingC-H (in CH₂)1440 - 1470MediumMedium
Asymmetric/Symmetric BendingC-H (in CH₃)1370 - 1465MediumMedium
Ring Puckering/BreathingCyclobutane Ring (C-C)800 - 1200Medium-WeakMedium

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org Circular Dichroism (CD) spectroscopy is a prominent chiroptical method that measures the difference in absorption of left and right circularly polarized light by a chiral sample. saschirality.orglu.se This technique is particularly valuable for determining the enantiomeric excess (e.e.) of a chiral compound like this compound.

Enantiomers, such as (2R)- and (2S)-2-Ethyl-1,1-dimethylcyclobutane, will produce CD spectra that are mirror images of each other. A racemic mixture (50:50 of both enantiomers) will be CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. nih.gov

While simple alkanes and cycloalkanes lack traditional chromophores that absorb in the accessible UV-Vis region, they can be analyzed using Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. ru.nlrsc.org For this compound, the VCD spectrum would show characteristic positive and negative bands corresponding to its specific three-dimensional arrangement. By creating a calibration curve with samples of known enantiomeric excess, the e.e. of an unknown sample can be accurately determined. rsc.orgnih.gov

The process for determining enantiomeric excess using CD or VCD generally involves:

Recording the CD/VCD spectrum of a pure enantiomer (if available) to identify the maximum wavelength of absorption.

Preparing a series of standards with known concentrations and varying enantiomeric excess.

Measuring the CD/VCD signal for each standard at the selected wavelength.

Plotting the CD/VCD signal intensity against the known enantiomeric excess to generate a linear calibration curve.

Measuring the CD/VCD signal of the unknown sample and using the calibration curve to determine its enantiomeric excess. nih.gov

Table 2. Principles of Enantiomeric Excess Determination by Circular Dichroism.
Sample CompositionExpected CD SignalRelationship
Pure this compoundPositive or Negative SpectrumReference Spectrum
Pure (2S)-2-Ethyl-1,1-dimethylcyclobutaneMirror Image of (2R) SpectrumOpposite Sign
Racemic Mixture (50% R, 50% S)No SignalCD Inactive
Enantiomerically Enriched MixtureSignal Intensity Proportional to e.e.Linear Correlation

Chromatographic Techniques for Separation and Purity Assessment (e.g., Column Chromatography, TLC)

Chromatography is a fundamental technique for the separation, purification, and assessment of purity of compounds in a mixture. libretexts.orgnih.gov For a non-polar hydrocarbon like this compound, normal-phase chromatography is typically employed. libretexts.org

Column Chromatography

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound. orgchemboulder.com For this compound, a non-polar stationary phase like silica (B1680970) gel or alumina (B75360) would be used. The mobile phase, or eluent, would be a non-polar solvent or a mixture of non-polar solvents. Given the non-polar nature of the target compound, a very non-polar eluent such as hexane (B92381) or petroleum ether would likely be effective. utoronto.ca

The separation is based on the differential adsorption of the components of the mixture to the stationary phase. orgchemboulder.com Impurities with slightly different polarities would travel through the column at different rates, allowing for the isolation of the pure compound. The progress of the separation is monitored by collecting fractions of the eluent and analyzing them, typically by Thin-Layer Chromatography. orgchemboulder.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used to assess the purity of a compound and to determine the appropriate solvent system for column chromatography. utoronto.caualberta.ca A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel or alumina. wisc.edu

A small spot of the sample is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of the eluent. The eluent ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their structure and polarity. wisc.edulibretexts.org Since this compound is a volatile, non-polar hydrocarbon, visualization of the spot on the TLC plate would require a staining agent, such as potassium permanganate (B83412) or iodine vapor, as it is not UV-active. utoronto.ca The purity is assessed by the presence of a single spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. wisc.edu

Table 3. Typical Chromatographic Conditions for the Analysis of this compound.
TechniqueParameterTypical SelectionPurpose
Column ChromatographyStationary PhaseSilica Gel (SiO₂)Purification
Column ChromatographyMobile Phase (Eluent)Hexane or Petroleum EtherElution of non-polar compound
Thin-Layer Chromatography (TLC)Stationary PhaseSilica Gel on glass or aluminum platePurity assessment
Thin-Layer Chromatography (TLC)Mobile Phase (Eluent)Hexane or other non-polar solventsDevelopment of chromatogram
Thin-Layer Chromatography (TLC)VisualizationPotassium Permanganate (KMnO₄) stainDetection of non-UV active spots

Computational Chemistry and Theoretical Studies on 2r 2 Ethyl 1,1 Dimethylcyclobutane

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For substituted cyclobutanes, various methodologies are employed to predict their properties with varying degrees of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used computational method for studying molecular systems. novapublishers.com It offers a favorable balance between accuracy and computational expense, making it suitable for geometry optimization and analyzing the electronic structure of molecules like (2R)-2-Ethyl-1,1-dimethylcyclobutane. novapublishers.comstackexchange.com In DFT, the electronic energy of a molecule is determined from its electron density. nih.gov

The table below summarizes typical levels of theory used in DFT studies of cyclobutane (B1203170) derivatives.

Method Basis Set Properties Calculated Reference
B3LYP6-31+G(d)Minimum energy conformations, ring geometry acs.org
M06-2X/D3Def2SVPGeometry optimizations, transition states acs.org
DFT6-311G(d,p)Equilibrium geometries, electronic energies acs.org

This table is interactive. Click on the headers to sort.

For calculations requiring higher accuracy, ab initio methods are utilized. These methods are based on first principles of quantum mechanics without relying on empirical parameters. smu.edu Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are prominent examples. acs.orgresearchgate.net

These high-level methods are computationally more demanding than DFT but provide more reliable energy calculations, which are essential for accurately determining properties like strain energy and reaction barriers. acs.org For instance, studies on 1,1-dimethylcyclobutane have employed MP2 and CCSD(T) methods with large basis sets (e.g., 6-311G+(2df,2pd)) to compute precise electronic energies and optimize geometries, serving as benchmarks for less computationally intensive methods. acs.orgnih.gov Combining experimental data with high-level ab initio calculations can yield highly accurate structural parameters. researchgate.net

Strain Energy Analysis of the Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain, which arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). dalalinstitute.comlibretexts.org The total strain energy of the parent cyclobutane is approximately 26.3 kcal/mol. nih.gov

Computational methods are used to quantify the strain energy in cyclobutane and its derivatives. The conventional strain energy (CSE) is typically calculated using homodesmotic or isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, allowing for the cancellation of systematic errors in the calculations.

The presence of a gem-dimethyl group, as seen at the C1 position of this compound, has a notable impact on the ring's stability. This phenomenon, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, generally leads to a reduction in ring strain. nih.gov

Computational studies on 1,1-dimethylcyclobutane have quantitatively assessed this effect. High-level calculations (including DFT, MP2, and CCSD(T)) indicate that 1,1-dimethylcyclobutane is more than 8 kcal/mol less strained than the parent cyclobutane. acs.orgnih.gov This stabilization is a key thermodynamic factor contributing to the gem-dimethyl effect. The reduction in strain is attributed to the widening of the internal C-C-C bond angle at the substituted carbon, which helps to alleviate some of the angle strain inherent in the four-membered ring.

The following table presents calculated strain energy differences for substituted cyclobutanes.

Compound Computational Method Calculated Strain Energy Reduction (kcal/mol) Reference
1,1-DimethylcyclobutaneCCSD(T) // MP2/6-311G+(2df,2pd)> 8 acs.orgnih.gov

This table is interactive. Click on the headers to sort.

Computational Conformational Analysis and Potential Energy Surfaces

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.comlibretexts.org This puckering creates two distinct positions for substituents: axial and equatorial. For a monosubstituted cyclobutane, the equatorial conformer is generally more stable. acs.org In this compound, the ethyl group at the C2 position can occupy either an axial or an equatorial position, and these two conformers can interconvert.

Computational conformational analysis involves mapping the potential energy surface (PES) of the molecule as a function of its geometric parameters, particularly the ring puckering angle. libretexts.orgsciepub.com By calculating the energy for different conformations, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. sciepub.com

For 2-substituted cyclobutanes, DFT calculations have shown that the energy barrier for ring inversion is typically low, in the range of 1.8 to 2.0 kcal/mol. acs.org The substituent at the C2 position influences the conformational preference of the ring puckering. acs.org Understanding the potential energy surface is crucial for predicting the dominant conformation and the dynamic behavior of this compound in various chemical environments.

Theoretical Elucidation of Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, theoretical investigations into the reactivity of substituted cyclobutanes, in general, allow for the postulation of several plausible reaction pathways. Density Functional Theory (DFT) and other ab initio methods are commonly employed to map the potential energy surfaces of these reactions, identifying transition states and intermediates.

One of the most fundamental reactions of the cyclobutane ring is thermal ring-opening, which typically proceeds through a biradical mechanism. arxiv.org For an unsymmetrically substituted cyclobutane such as this compound, cleavage of the C-C bonds can lead to a variety of alkene products. Theoretical studies can predict the activation energies for the cleavage of each of the four ring C-C bonds, thus determining the regioselectivity of the pyrolysis. The stability of the resulting biradical intermediates is a key factor, with substitution patterns influencing the preferred fragmentation pathway.

Another significant area of theoretical study is the involvement of cyclobutane derivatives in cycloaddition and cycloreversion reactions. researchgate.net The principles of orbital symmetry, as described by the Woodward-Hoffmann rules, govern these pericyclic reactions. Computational models can determine whether a [2+2] cycloaddition to form a substituted cyclobutane is likely to proceed via a concerted or a stepwise mechanism. researchgate.netacs.org For this compound, theoretical studies could model its formation from the cycloaddition of ethene with 1,1-dimethyl-2-ethyl-ethene, elucidating the stereochemical outcome of the reaction.

Furthermore, computational methods can explore rearrangement reactions. For instance, studies on cyclic 1,2-diones have shown that cyclobutane systems can undergo ring contraction via a benzilic acid-type rearrangement under basic conditions. beilstein-journals.org While this compound itself is not a dione, this highlights the utility of computational chemistry in predicting the feasibility of various skeletal rearrangements under different reaction conditions.

The table below summarizes hypothetical activation energies for competing thermal ring-opening pathways of this compound, as might be predicted by DFT calculations. These pathways depend on which C-C bond in the ring is initially cleaved.

Cleavage PathwayProductsPredicted Activation Energy (kcal/mol)
C1-C2 Cleavage2-Methylpropene + 2-Butene63.5
C2-C3 CleavageEthene + 2,2-Dimethyl-3-pentene65.2
C3-C4 CleavageEthene + 2,2-Dimethyl-3-pentene65.2
C4-C1 Cleavage2-Methylpropene + 2-Butene63.5

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from theoretical studies.

Prediction of Spectroscopic Parameters

Computational chemistry is a highly reliable tool for predicting the spectroscopic parameters of organic molecules, which is invaluable for structure verification and analysis.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a routine application of computational chemistry. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most common approaches for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.gov For this compound, theoretical calculations can predict the chemical shift for each unique proton and carbon atom. These predictions are sensitive to the molecule's conformation; therefore, a conformational search and averaging of the chemical shifts over the Boltzmann population of low-energy conformers are often necessary for accurate results. Theoretical studies on cyclobutane itself have helped to rationalize its peculiar ¹H NMR chemical shifts, attributing them to the shielding pattern of the C-C framework. nih.govresearchgate.net

The following table presents hypothetical predicted ¹³C and ¹H NMR chemical shifts for this compound, calculated using a common DFT method (e.g., B3LYP/6-31G(d)).

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C1 (Quaternary)35.8-
C2 (Methine)45.21.85
C3 (Methylene)22.51.70, 1.62
C4 (Methylene)30.11.75, 1.68
C1-Methyl (syn)28.91.05
C1-Methyl (anti)24.31.15
Ethyl-Methylene25.71.40
Ethyl-Methyl12.10.90

Note: The data in this table is hypothetical and based on typical values for similar structures. It serves to illustrate the output of computational predictions.

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to its IR spectrum. optica.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a frequency analysis can be performed. The resulting vibrational modes can be animated to understand the nature of the atomic motions. For this compound, computational methods can predict the frequencies for C-H stretching, CH₂ scissoring and rocking, and the characteristic ring deformation modes. docbrown.inforesearchgate.net These predicted spectra are often scaled by an empirical factor to better match experimental data.

Vibrational ModePredicted Wavenumber (cm⁻¹)
Ethyl & Methyl C-H Stretch2960-2980
Ring CH₂ & CH Stretch2870-2950
CH₂ Scissoring1450-1470
Ring Deformation890-920

Note: The data in this table is hypothetical and represents typical regions for these vibrations in substituted cyclobutanes.

Applications and Utility of 2r 2 Ethyl 1,1 Dimethylcyclobutane As a Synthetic Intermediate

Chiral Building Blocks in Natural Product Synthesis

Chiral cyclobutane (B1203170) cores are integral structural motifs in a variety of natural products, and (2R)-2-Ethyl-1,1-dimethylcyclobutane serves as a valuable synthon in this context. rsc.orgnih.gov The stereodefined nature of this compound allows for the transfer of chirality into the target molecule, a crucial aspect of asymmetric synthesis. While direct total syntheses commencing from this compound are not extensively documented, the utility of analogous chiral cyclobutane synthons is well-established in the synthesis of natural products, particularly insect pheromones. rsc.org For instance, the synthesis of chiral methyl-branched pheromones often relies on building blocks with defined stereocenters to achieve the high stereochemical purity required for biological activity. The gem-dimethyl and ethyl substituents on the cyclobutane ring of the title compound provide a structural framework that can be elaborated into various pheromone structures through functional group interconversions.

The general strategy involves leveraging the existing stereocenter to direct subsequent stereoselective transformations. This "chiral pool" approach is a powerful tool in the efficient construction of enantiomerically pure natural products. semanticscholar.org The inherent ring strain of the cyclobutane moiety can also be exploited in ring-opening or ring-expansion reactions to generate other carbocyclic or heterocyclic systems present in more complex natural products. researchgate.net

Scaffold for Biologically Active Molecule Development

The rigid and puckered conformation of the cyclobutane ring makes it an excellent scaffold for the development of biologically active molecules. nih.gov By incorporating the cyclobutane framework, chemists can introduce conformational constraints into otherwise flexible molecules. This restriction of conformational freedom can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. nih.gov

One of the most significant applications of chiral cyclobutanes is in the synthesis of non-natural amino acids, which are then incorporated into peptides to create conformationally restricted peptidomimetics. nih.govresearchgate.netsemanticscholar.org These modified peptides often exhibit improved metabolic stability and oral bioavailability compared to their natural counterparts.

Cyclobutane-containing amino acids can be synthesized from precursors like this compound through a series of functionalization steps. chemistryviews.org These amino acids, when incorporated into a peptide backbone, restrict the torsional angles, leading to more defined secondary structures. semanticscholar.org This pre-organization of the peptide into a bioactive conformation can enhance its interaction with receptors or enzymes. The development of stapled peptides, where the secondary structure is further reinforced by a chemical brace, has also benefited from the inclusion of cyclobutane-based amino acids. semanticscholar.org

Application AreaKey FeatureReference
PeptidomimeticsConformational Restriction nih.govresearchgate.net
Stapled PeptidesEnhanced Structural Stability semanticscholar.org
Drug DesignImproved Metabolic Stability researchgate.net

Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene (B1212753) group, are an important class of antiviral and anticancer agents. collectionscanada.gc.ca The cyclobutane ring can serve as a stable and rigid mimic of the sugar moiety in these analogs. The synthesis of such compounds often begins with a functionalized cyclobutanone, which can be derived from a starting material like this compound. mdpi.comnih.gov

The general synthetic route involves the coupling of a suitably functionalized chiral cyclobutane with a nucleobase. nih.gov The stereochemistry of the cyclobutane precursor is critical in determining the stereochemical outcome of the final nucleoside analog, which in turn significantly influences its biological activity. The resulting carbocyclic nucleosides are often more resistant to enzymatic degradation than their natural counterparts, leading to a longer duration of action. collectionscanada.gc.ca

Use in the Construction of Structurally Complex Targets

The unique geometry and reactivity of the cyclobutane ring make it a valuable component in the synthesis of structurally complex molecules. rsc.orgnih.gov The inherent strain of the four-membered ring can be harnessed to drive ring-opening or rearrangement reactions, providing access to a variety of other ring systems. researchgate.net Furthermore, the defined spatial arrangement of substituents on a cyclobutane ring can be used to control the stereochemistry of subsequent reactions on appended side chains.

Methodologies such as C-H functionalization are being explored to directly elaborate complex cyclobutane cores, offering new retrosynthetic disconnections for intricate natural products. nih.govbaranlab.orgacs.org While not yet demonstrated specifically with this compound, the principles established with other substituted cyclobutanes suggest its potential in this area. The ability to construct multiple stereocenters with high fidelity is a hallmark of modern organic synthesis, and chiral cyclobutane building blocks are instrumental in achieving this goal. researchgate.net

Derivatization for Novel Functionalized Materials

The derivatization of chiral cyclobutanes opens avenues for the creation of novel functionalized materials with unique properties. The rigid cyclobutane core can impart specific conformational and packing characteristics when incorporated into larger molecular assemblies.

This compound can serve as a starting point for the synthesis of a variety of highly substituted cyclobutane derivatives. nih.gov Through stereocontrolled functionalization reactions, additional substituents can be introduced onto the cyclobutane ring. mdpi.comresearchgate.net These reactions can take advantage of the existing stereocenter to direct the approach of reagents, leading to the formation of specific diastereomers.

Recent advances in catalysis have enabled the development of methods for the asymmetric functionalization of prochiral cyclobutanes and the kinetic resolution of racemic mixtures, further expanding the toolbox for creating enantiomerically pure, polysubstituted cyclobutanes. nih.govrsc.org Copper-catalyzed radical cascade reactions have also been shown to convert simple cyclobutanes into highly functionalized cyclobutene (B1205218) derivatives, which can serve as versatile intermediates for further transformations. rsc.org

The development of stress-responsive polymers is an emerging area where cyclobutane derivatives have found a unique application. duke.eduresearchgate.net The incorporation of cyclobutane units into a polymer backbone can create materials that change their properties in response to mechanical force. duke.edu For example, the [2+2] cycloreversion of cyclobutanes can be triggered by mechanical stress, leading to a change in the polymer's structure and function. duke.edu While still a developing field, the potential to create smart materials from chiral cyclobutane precursors like this compound is a promising area of future research. The synthesis of linear cyclobutane-containing polymers via photopolymerization has also been demonstrated, opening up possibilities for new materials with controlled architectures. nih.govresearchgate.netacs.org

Material TypeKey FeaturePotential ApplicationReference
Stress-Responsive PolymersMechanochemical ReactivitySelf-healing materials, sensors duke.eduresearchgate.net
Linear Cyclobutane PolymersControlled ArchitectureAdvanced coatings, specialty plastics nih.govacs.org

Scarcity of Research on Ring-Opening of this compound Hinders Comprehensive Analysis

The inherent ring strain of cyclobutane derivatives makes them attractive precursors for a variety of chemical transformations, including thermal, photochemical, and acid-catalyzed ring-opening reactions. These reactions can proceed with a high degree of stereocontrol, allowing for the synthesis of complex acyclic molecules with defined stereochemistry. The substituents on the cyclobutane ring play a crucial role in directing the regioselectivity and stereoselectivity of the ring-opening process.

In principle, the ring-opening of this compound could yield chiral, non-racemic acyclic products that could serve as valuable building blocks in the synthesis of natural products and other complex organic molecules. For instance, acid-catalyzed cleavage of one of the C-C bonds within the cyclobutane ring could lead to the formation of a carbocation intermediate, which could then be trapped by a nucleophile to afford a functionalized acyclic product. The stereochemistry at the C2 position of the starting material would be expected to influence the stereochemical outcome of the reaction.

Similarly, thermal or photochemical electrocyclic ring-opening reactions, if applicable to a suitable derivative of this compound (e.g., a cyclobutene), would be governed by the Woodward-Hoffmann rules, predicting a specific stereochemical course for the reaction and leading to stereochemically defined diene products.

However, the absence of specific research articles detailing these transformations for this compound prevents a detailed discussion of experimentally observed outcomes, reaction conditions, and the specific utility of the resulting products. Consequently, the creation of data tables and a thorough analysis of research findings as requested is not feasible based on the currently available scientific literature.

Further research into the reactivity of this specific chiral cyclobutane derivative is necessary to elucidate the potential of its ring-opening products as versatile building blocks in organic synthesis. Without such dedicated studies, any discussion on this topic would be purely speculative and would not meet the required standards of scientific accuracy and detailed reporting.

Future Research Directions and Challenges in 2r 2 Ethyl 1,1 Dimethylcyclobutane Chemistry

Development of More Efficient and Sustainable Stereoselective Syntheses

A primary challenge in the study of (2R)-2-Ethyl-1,1-dimethylcyclobutane lies in its stereocontrolled synthesis. While general methods for constructing cyclobutane (B1203170) rings exist, such as [2+2] cycloadditions and ring expansions, achieving high enantioselectivity for specific substitution patterns remains a significant hurdle. mdpi.comresearchgate.net Future research will need to focus on the development of catalytic asymmetric methods that can deliver this compound with high optical purity and in a sustainable manner.

Key areas for future investigation include:

Catalytic Asymmetric [2+2] Cycloadditions: The development of novel chiral catalysts, potentially based on transition metals or organocatalysis, for the enantioselective [2+2] cycloaddition of appropriately substituted alkenes would be a direct and atom-economical route. The challenge will be to control both regioselectivity and stereoselectivity to favor the desired (2R) isomer.

Enantioselective C-H Functionalization: A promising and modern approach involves the direct, enantioselective functionalization of C-H bonds on a pre-existing cyclobutane core. nih.govnih.gov Research into rhodium-catalyzed or palladium-catalyzed C-H insertion reactions could provide a pathway to introduce the ethyl group stereoselectively. nih.govresearchgate.net This would require the design of specific directing groups and chiral ligands to control the site and stereochemistry of the functionalization.

Biocatalytic Approaches: The use of enzymes to perform stereoselective transformations offers a highly sustainable alternative. Future work could explore the use of engineered enzymes for the kinetic resolution of a racemic mixture of 2-ethyl-1,1-dimethylcyclobutane or for the asymmetric synthesis from an achiral precursor.

Synthesis StrategyPotential AdvantagesKey Challenges
Catalytic Asymmetric [2+2] CycloadditionAtom economy, directnessControl of regioselectivity and enantioselectivity
Enantioselective C-H FunctionalizationUse of simple starting materialsDirecting group design, catalyst control
BiocatalysisHigh enantioselectivity, sustainabilityEnzyme discovery and engineering

Exploration of Novel Reactivity and Unprecedented Transformations

The inherent ring strain of the cyclobutane core in this compound can be harnessed to drive unique chemical transformations. While the reactivity of simpler cyclobutanes is known, the specific substitution pattern of this compound could lead to novel and unexpected chemical behavior.

Future research should explore:

Strain-Release Reactions: Investigating ring-opening reactions under various conditions (e.g., thermal, photochemical, transition-metal-catalyzed) could lead to the formation of complex acyclic or larger ring systems with defined stereochemistry. The gem-dimethyl group is expected to influence the regioselectivity of ring cleavage.

Radical Cascade Reactions: Recent advancements have shown that radical cascade reactions can be used to functionalize cyclobutanes, leading to highly substituted cyclobutene (B1205218) derivatives. rsc.org Applying this methodology to this compound could provide access to a range of novel, densely functionalized chiral building blocks.

Selective Functionalization of Methylene (B1212753) Groups: The cyclobutane ring contains multiple methylene C-H bonds. Developing methods for the selective functionalization of these positions, distinct from the chiral center, would significantly increase the synthetic utility of this scaffold. This presents a significant challenge in differentiating between sterically and electronically similar C-H bonds.

Integration of Advanced Computational and Experimental Methodologies

The conformational landscape of substituted cyclobutanes is complex and can significantly influence their reactivity. A synergistic approach combining computational modeling and experimental validation will be crucial for advancing the chemistry of this compound. acs.orgnih.gov

Future directions in this area include:

Conformational Analysis: Detailed computational studies using Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide insights into the preferred conformations of this compound and its derivatives. acs.org This understanding is critical for predicting and rationalizing stereochemical outcomes in its reactions.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of potential transformations, guiding the design of new reactions and catalysts. This is particularly valuable for complex, multi-step reaction cascades.

In Silico Screening of Catalysts: Advanced computational methods can be employed to screen libraries of potential catalysts for the stereoselective synthesis of this compound, accelerating the discovery of efficient synthetic routes.

MethodologyApplication in this compound Chemistry
Density Functional Theory (DFT)Calculation of ground state geometries and reaction energetics.
Molecular Dynamics (MD)Simulation of conformational dynamics in solution.
In Silico Catalyst ScreeningHigh-throughput virtual screening of chiral catalysts.

Expanding the Scope of Synthetic Applications in Complex Molecular Architectures

Ultimately, the value of this compound as a chiral building block will be determined by its utility in the synthesis of complex and valuable molecules. The unique three-dimensional shape imparted by the cyclobutane ring can be exploited in the design of novel pharmaceuticals and materials. nih.gov

Future research should focus on:

Incorporation into Bioactive Molecules: The cyclobutane moiety can serve as a bioisostere for other common groups in drug candidates, such as gem-dimethyl or phenyl groups, potentially improving properties like metabolic stability and solubility. researchgate.net this compound could be used as a chiral scaffold to construct novel analogues of known drugs.

Synthesis of Natural Product Analogues: Many natural products contain complex carbocyclic cores. The development of synthetic routes starting from this compound could provide access to novel analogues of these natural products with potentially enhanced biological activity.

Development of Chiral Ligands and Catalysts: The rigid and well-defined stereochemistry of this compound could be exploited in the design of new chiral ligands for asymmetric catalysis. The ethyl and gem-dimethyl groups could provide the necessary steric bulk to create an effective chiral environment.

The exploration of the chemistry of this compound is still in its early stages. Overcoming the challenges associated with its synthesis and functionalization will require innovative approaches and a combination of experimental and computational techniques. The potential rewards, in terms of accessing novel chemical space and developing new synthetic tools, make this an exciting and promising area for future research.

Q & A

Q. How can the absolute configuration of (2R)-2-Ethyl-1,1-dimethylcyclobutane be experimentally confirmed?

Methodological Answer: The stereochemistry can be determined using X-ray crystallography to resolve the spatial arrangement of substituents. If single crystals are unavailable, NMR spectroscopy (e.g., NOE experiments or coupling constant analysis) can infer spatial relationships. Additionally, computational methods (DFT or molecular mechanics) can predict stable conformers and compare calculated vs. experimental NMR or optical rotation data .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methyl and ethyl group signals using coupling patterns and chemical shift databases. For cyclobutane rings, characteristic ring strain effects (e.g., deshielded protons) should be noted.
  • IR Spectroscopy : Identify C-H stretching vibrations (2800–3000 cm⁻¹) and ring deformation modes.
  • Mass Spectrometry (MS) : Confirm molecular weight (C₉H₁₈, MW 126.24 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational models predict the thermodynamic stability and ring strain of this compound?

Methodological Answer:

  • Quantum Chemical Calculations (DFT) : Optimize geometry and calculate strain energy by comparing enthalpy to strain-free analogs (e.g., cyclohexane).
  • Statistical Thermodynamics : Estimate entropy and Gibbs free energy changes under varying temperatures.
  • QSPR/Neural Networks : Train models using datasets of cyclic hydrocarbons to predict stability based on substituent effects .

Q. What synthetic strategies address low enantiomeric excess in this compound synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral transition-metal catalysts (e.g., Rhodium or Palladium) to control stereochemistry during ring formation.
  • Kinetic Resolution : Employ enzymes or chiral auxiliaries to selectively separate enantiomers.
  • Retrosynthetic Analysis : Prioritize precursors with pre-existing stereocenters (e.g., chiral alcohols or epoxides) to minimize racemization .

Q. How do researchers resolve contradictions in reported ring strain values for this compound?

Methodological Answer:

  • Standardize Experimental Conditions : Replicate measurements (e.g., calorimetry or computational models) under identical temperatures and solvents.
  • Meta-Analysis : Compare datasets across studies, identifying outliers due to methodological biases (e.g., force field selection in simulations).
  • Collaborative Validation : Cross-verify results with independent labs using advanced techniques like cryo-electron microscopy or synchrotron XRD .

Comparative and Mechanistic Questions

Q. How does the reactivity of this compound differ from its cyclopentane analogs?

Methodological Answer:

  • Ring-Opening Reactions : Cyclobutane’s higher strain energy increases susceptibility to acid-catalyzed cleavage or [2+2] cycloreversion. Compare activation energies using Arrhenius plots.
  • Substituent Effects : Steric hindrance from 1,1-dimethyl groups alters regioselectivity in electrophilic additions. Use kinetic isotope effects (KIEs) to probe transition states .

Q. What experimental designs optimize yield in ring-closing metathesis (RCM) for synthesizing this compound?

Methodological Answer:

  • Catalyst Screening : Test Grubbs 2nd-gen or Hoveyda-Grubbs catalysts for turnover frequency and selectivity.
  • Solvent Optimization : Use low-polarity solvents (e.g., toluene) to favor entropic-driven cyclization.
  • Substrate Engineering : Introduce electron-withdrawing groups to α-positions, reducing competing oligomerization .

Data Presentation and Analysis

Q. What statistical methods are critical for analyzing thermodynamic data of strained cyclic compounds?

Methodological Answer:

  • Multivariate Regression : Correlate ring size, substituent bulk, and strain energy.
  • Error Propagation Analysis : Quantify uncertainties in calorimetric measurements (e.g., ±0.5 kcal/mol).
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets comparing multiple analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.